![molecular formula C15H12N2O5 B5768562 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid
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Overview
Description
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid, also known as CMPD1, is a small molecule inhibitor that has been widely used in scientific research. It is a member of the pyridinecarboxylic acid family, which has been extensively studied due to its potential therapeutic applications. CMPD1 has been shown to have promising results in several areas of research, including cancer, inflammation, and neurological disorders.
Mechanism of Action
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from breaking down proteins, leading to an accumulation of damaged proteins within the cell. This accumulation can lead to cell death, making 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid a potential therapeutic agent for diseases characterized by abnormal protein accumulation.
Biochemical and Physiological Effects:
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of neurological disorders. These effects are thought to be due to the inhibition of the proteasome by 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid, leading to the accumulation of damaged proteins within the cell.
Advantages and Limitations for Lab Experiments
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for studying the proteasome and other enzymes. However, 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid also has some limitations. It is not specific to the proteasome and can inhibit other enzymes, leading to off-target effects. Additionally, its efficacy in vivo has not been fully established, making it important to use caution when interpreting results obtained using 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid.
Future Directions
There are several future directions for research involving 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid. One area of interest is its potential use as a therapeutic agent for cancer and other diseases characterized by abnormal protein accumulation. Additionally, there is interest in developing more specific inhibitors of the proteasome and other enzymes, which could lead to more targeted therapies. Finally, there is interest in studying the effects of 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid on other cellular processes, which could lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesis Methods
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid can be synthesized using a multi-step process that involves the condensation of 2-pyridinecarboxylic acid with 4-(carboxymethyl)aniline. The resulting product is then treated with a series of reagents to form the final product, 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid. The synthesis of 3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Scientific Research Applications
3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including the proteasome, a key regulator of cellular processes. This inhibition has been shown to have promising results in several areas of research, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3-[[4-(carboxymethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-12(19)8-9-3-5-10(6-4-9)17-14(20)11-2-1-7-16-13(11)15(21)22/h1-7H,8H2,(H,17,20)(H,18,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXYQBOKAAUCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Carboxymethyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
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